

Application Note and Protocol: N-Boc Protection of 4-Anilinopiperidine

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Compound of Interest

Compound Name: *Para-methyl 4-anilino-1-boc-piperidine*

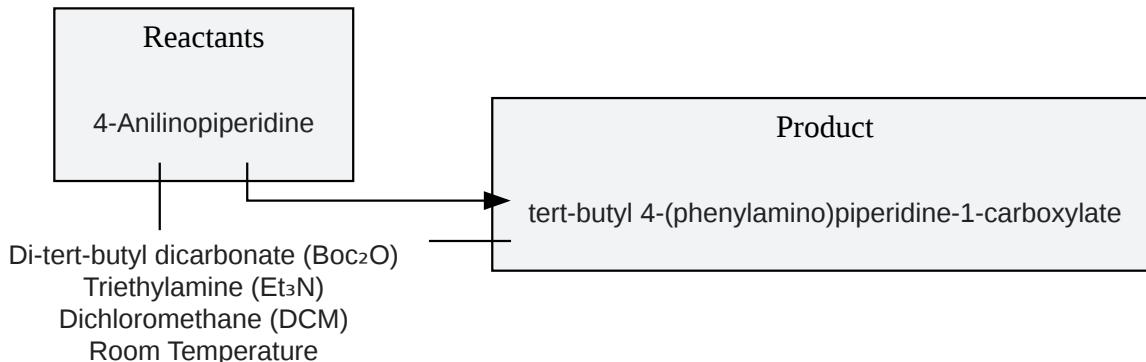
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Audience: Researchers, scientists, and drug development professionals.

Introduction: The protection of amine functional groups is a fundamental strategy in multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under various non-acidic conditions and its facile removal under mild acidic conditions.^{[1][2]} This protocol details the N-Boc protection of 4-anilinopiperidine to synthesize tert-butyl 4-(phenylamino)piperidine-1-carboxylate, also known as 1-Boc-4-AP.^[3] This product is a critical intermediate in the synthesis of various active pharmaceutical ingredients (APIs), including fentanyl and its analogs.^{[1][3]} The procedure outlined below is a robust and efficient method suitable for laboratory-scale synthesis.

Reaction Scheme



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Caption: Chemical scheme for the N-Boc protection of 4-anilinopiperidine.

Physicochemical and Quantitative Data

The following table summarizes key data for the primary reactant and the resulting product.

Property	4-Anilinopiperidine (Reactant)	tert-butyl 4- (phenylamino)piperidine-1- carboxylate (Product)
Molecular Formula	C ₁₁ H ₁₆ N ₂	C ₁₆ H ₂₄ N ₂ O ₂ [1] [4]
Molecular Weight	176.26 g/mol	276.37 g/mol [1]
CAS Number	21409-26-7	125541-22-2 [1] [4]
Appearance	-	Pale Brown Solid or Crystalline Solid [1]
Melting Point	-	136-137 °C [1]
Boiling Point	-	400.6 ± 38.0 °C (Predicted) [1]
Typical Reaction Yield	-	>90% (with purification)
Solubility	-	DMF: 15 mg/mL; DMSO: 25 mg/mL; Ethanol: 25 mg/mL [1] [4]

Experimental Protocol

This protocol describes the synthesis of tert-butyl 4-(phenylamino)piperidine-1-carboxylate from 4-anilinopiperidine.

Materials and Reagents:

- 4-Anilinopiperidine
- Di-tert-butyl dicarbonate (Boc₂O)

- Triethylamine (Et_3N)
- Dichloromethane (DCM), anhydrous
- Deionized Water
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Separatory funnel
- Rotary evaporator
- Thin Layer Chromatography (TLC) plates (e.g., silica gel 60 F_{254})

Procedure:

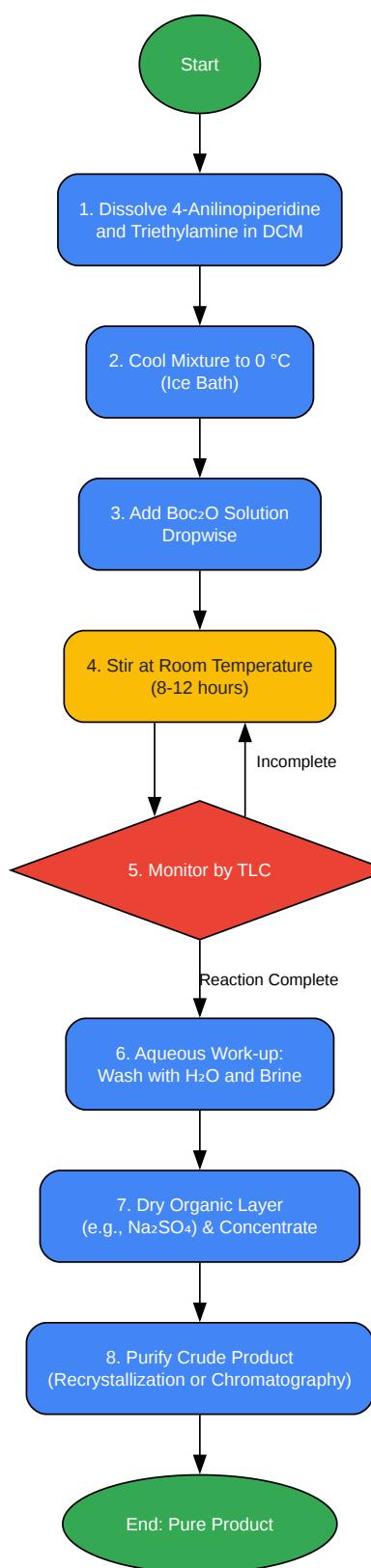
- Reaction Setup:
 - In a clean, dry round-bottom flask, dissolve 4-anilinopiperidine (1.0 eq) in anhydrous dichloromethane (DCM). A typical concentration is 0.1-0.5 M.
 - Add triethylamine (1.2-1.5 eq) to the solution.
 - Stir the mixture at room temperature for 10 minutes under a nitrogen or argon atmosphere.
- Addition of Boc Anhydride:
 - In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc_2O) (1.1-1.2 eq) in a small amount of anhydrous DCM.

- Cool the flask containing the 4-anilinopiperidine solution in an ice bath to 0 °C.
- Add the Boc₂O solution dropwise to the stirred reaction mixture over 15-30 minutes.[1]
- Reaction:
 - After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
 - Stir the reaction for 8-12 hours.[1][5]
 - Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
- Work-up:
 - Once the reaction is complete, quench the reaction by adding deionized water.
 - Transfer the mixture to a separatory funnel and extract the product with DCM.
 - Wash the organic layer sequentially with deionized water and then with brine.[1]
 - Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate.[1]
 - Filter off the drying agent.
- Purification and Characterization:
 - Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.[1]
 - Purify the crude solid by recrystallization (e.g., from ethanol or acetone/petroleum ether) or by column chromatography on silica gel to yield the pure tert-butyl 4-(phenylamino)piperidine-1-carboxylate.[1][5]
 - The final product can be characterized by NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Safety Precautions:

- Handle all chemicals in a well-ventilated fume hood.
- Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
- Triethylamine and dichloromethane are volatile and have associated health risks; avoid inhalation and skin contact.
- Refer to the Safety Data Sheet (SDS) for each reagent before use.

Experimental Workflow Diagram



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Caption: Workflow for the synthesis and purification of 1-Boc-4-AP.

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